3-Bromo-N-(4-ethylphenyl)propanamide
Description
3-Bromo-N-(4-ethylphenyl)propanamide is a synthetic brominated propanamide derivative featuring a 4-ethylphenyl substituent on the amide nitrogen. The compound belongs to a broader class of 3-bromo-N-arylpropanamides, where aryl group modifications influence physicochemical properties, synthetic accessibility, and bioactivity. The ethyl group at the para position of the phenyl ring introduces moderate steric bulk and electron-donating effects, distinguishing it from analogs with halogens, methoxy, or bulky aromatic substituents.
Properties
CAS No. |
885989-53-7 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C11H14BrNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
DCBLDNMQPJEVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Trends :
- Electron-withdrawing groups (e.g., CN, Br) elevate melting points due to enhanced dipole interactions.
- Methoxy and phenethyl groups reduce melting points, likely due to increased conformational flexibility.
- Higher yields (>90%) are observed for less sterically hindered substituents (e.g., phenethyl vs. naphthylmethyl in ).
Table 2: Reaction Yields by Substituent
Insights :
- Bulky substituents (e.g., naphthylmethyl) necessitate chromatographic purification, lowering yields.
- Electron-rich aryl amines (e.g., 4-methoxyphenyl) require milder bases (DMAP) to avoid side reactions.
Spectroscopic and Electronic Properties
¹H and ¹³C NMR data reveal substituent-dependent electronic effects:
- C=O Chemical Shifts : Electron-withdrawing groups (e.g., CN, F) deshield the carbonyl carbon, shifting δ to ~168–169 ppm, while electron-donating groups (e.g., OMe) result in lower shifts (~167.5 ppm) ().
- Aromatic Proton Splitting : Para-substituents influence coupling patterns; methoxy groups cause downfield shifts of adjacent protons (δ ~6.86 ppm in ).
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